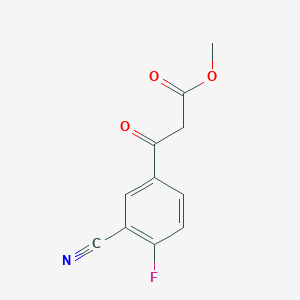

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

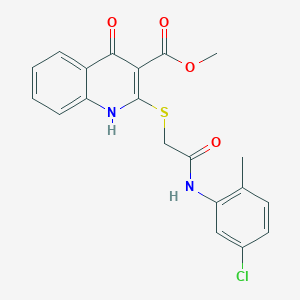

“Methyl (3R)-3-amino-3-(3-cyano-4-fluorophenyl)propanoate” is a chemical compound with the CAS number 1213404-57-9 . It has a molecular formula of C11H11FN2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 341.4±42.0 °C, and its predicted density is 1.24±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa value is 7.18±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates

“Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate” is used in the synthesis of α-aminophosphonates derived from anthraquinone and benzanthrone . These compounds exhibit notable solvatochromic behavior, emitting fluorescence from green to red across various solvents . They are used in confocal laser scanning microscopy (CLSM) for their fluorescence properties .

Imaging of Biological Specimens

The synthesized α-aminophosphonates are introduced for CLSM imaging of the parasitic flatworm Opisthorchis felineus . This demonstrates the potential of “Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate” in visualizing biological specimens .

Toxicity Evaluation

The toxicity of the synthesized compounds is evaluated using etiolated wheat sprouts . This reveals varying degrees of impact on growth and oxidative damage .

X-ray Crystallographic Study

An X-ray crystallographic study of an anthraquinone α-aminophosphonate provides valuable structural insights . This is another application of “Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate” in scientific research .

Synthesis of Conjugated Cyanomethyl Vinyl Ethers

“Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate” is used in the synthesis of conjugated cyanomethyl vinyl ethers . These ethers are densely functionalized linear synthetic platforms which have found use as monomeric units in the construction of alkenyl ether-vinyl ester copolymers .

Construction of Multi-substituted 2,3-Dihydrofurans and 2,3-Dihydropyrroles

Cyanomethyl vinyl ethers are used as building blocks in the construction of multi-substituted 2,3-dihydrofurans and 2,3-dihydropyrroles . This is another application of “Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate” in scientific research .

Propiedades

IUPAC Name |

methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVTADBJGBXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2459447.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2459448.png)

![Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2459450.png)